4-Chloro-2-methylquinazoline
CAS No.: 6484-24-8
Cat. No.: VC3724193
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6484-24-8 |
---|---|
Molecular Formula | C9H7ClN2 |
Molecular Weight | 178.62 g/mol |
IUPAC Name | 4-chloro-2-methylquinazoline |
Standard InChI | InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 |
Standard InChI Key | HAAZMOAXEMIBAJ-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC=C2C(=N1)Cl |
Canonical SMILES | CC1=NC2=CC=CC=C2C(=N1)Cl |
Introduction
Chemical Identity and Structure
4-Chloro-2-methylquinazoline is a substituted quinazoline with the chemical formula C9H7ClN2 and a molecular weight of 178.62 g/mol . The compound features a bicyclic structure with a benzene ring fused to a pyrimidine ring, containing nitrogen atoms at positions 1 and 3, a methyl substituent at position 2, and a chlorine atom at position 4.
The compound's structural representation can be described through various chemical notations:
Chemical Identifiers
Identifier Type | Value |
---|---|
Chemical Name | 4-Chloro-2-methylquinazoline |
CAS Registry Number | 6484-24-8 |
Molecular Formula | C9H7ClN2 |
InChI | InChI=1/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 |
SMILES Notation | Cc1nc(Cl)c2ccccc2n1 |
Physical and Chemical Properties
4-Chloro-2-methylquinazoline possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and determine its appropriate handling protocols.
Physical Properties
The compound exists as a solid at room temperature with a melting point of 86-88°C . This relatively low melting point indicates moderate intermolecular forces in its crystal structure. The compound has a predicted boiling point of 211.2±23.0°C, though this value may vary under different pressure conditions .
Chemical Properties
The chemical reactivity of 4-Chloro-2-methylquinazoline is largely determined by its heterocyclic structure and functional groups. The chlorine at position 4 makes the compound particularly susceptible to nucleophilic substitution reactions, a property often exploited in synthetic applications.
The compound has a predicted pKa value of 1.28±0.30, indicating moderate acidity in solution . This property influences its solubility profile and reactivity under various pH conditions.
Synthesis and Preparation
While the search results don't provide a direct synthesis method specifically for 4-Chloro-2-methylquinazoline, we can infer possible synthetic routes based on general approaches to similar compounds.
Package Size | Catalog Number | Price (as of 2025) |
---|---|---|
1 gram | ANV00241-1G | $330.00 |
Bulk ordering options may also be available for larger quantities, as indicated by the "Request a Bulk Order" option mentioned in search result .
Applications and Uses
While the search results don't provide specific applications for 4-Chloro-2-methylquinazoline, its structural features suggest potential uses in several domains:
Synthetic Intermediates
Chloroquinazolines often serve as versatile intermediates in organic synthesis. The reactive chlorine at position 4 makes 4-Chloro-2-methylquinazoline particularly useful for further functionalization through nucleophilic substitution reactions.
Pharmaceutical Research
Quinazoline derivatives are widely studied in medicinal chemistry for their diverse biological activities. The quinazoline scaffold appears in various pharmaceutical compounds, suggesting that 4-Chloro-2-methylquinazoline might serve as a building block in drug discovery programs.
Related Compounds
Several structurally related compounds appear in the search results, which may provide context for understanding the chemical space around 4-Chloro-2-methylquinazoline:
Compound | Relation to 4-Chloro-2-methylquinazoline |
---|---|
4-Chloroquinazoline | Lacks the 2-methyl substituent |
2-Chloroquinazoline | Chlorine at position 2 instead of 4 |
4-Hydroxyquinazoline | Hydroxyl group instead of chlorine at position 4 |
2-(chloromethyl)-4-methylquinazoline | Different substitution pattern with chloromethyl at position 2 and methyl at position 4 |
Understanding these structural analogs may provide insights into the structure-activity relationships and chemical reactivity patterns of 4-Chloro-2-methylquinazoline.
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